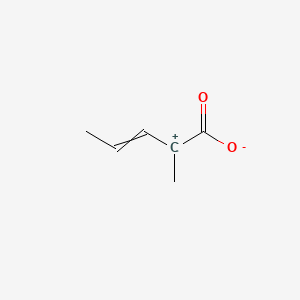
2-Methyl-2,3-pentadienoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-2,3-pentadienoic acid: is an organic compound with the molecular formula C6H8O2 . It is characterized by the presence of a pentadienoic acid structure with a methyl group attached to the second carbon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Ethyl (triphenylphosphoranylidene)acetate Method:
Industrial Production Methods:
Suzuki–Miyaura Coupling:
Chemical Reactions Analysis
Types of Reactions:
-
Oxidation:
- 2-Methyl-2,3-pentadienoic acid can undergo oxidation reactions to form various oxidized products. Common oxidizing agents include potassium permanganate and chromium trioxide .
-
Reduction:
- Reduction reactions can convert this compound into its corresponding alcohols or alkanes. Typical reducing agents include lithium aluminum hydride and sodium borohydride .
-
Substitution:
- The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles .
Major Products:
- The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols .
Scientific Research Applications
Chemistry:
- 2-Methyl-2,3-pentadienoic acid is used as an intermediate in organic synthesis, particularly in the formation of complex molecules through reactions like the Knoevenagel condensation .
Biology:
- In biological research, this compound is studied for its potential role in metabolic pathways and enzyme interactions .
Medicine:
- The compound’s derivatives are explored for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities .
Industry:
Mechanism of Action
Molecular Targets and Pathways:
- The mechanism of action of 2-Methyl-2,3-pentadienoic acid involves its interaction with specific enzymes and receptors in biological systems. The compound can act as a substrate or inhibitor, affecting various metabolic pathways .
Comparison with Similar Compounds
-
2-Methyl-2-pentenoic acid:
- This compound has a similar structure but differs in the position of the double bond. It is used in flavoring and perfuming agents .
-
2-Methyl-3-pentenoic acid:
Uniqueness:
Properties
CAS No. |
56758-73-7 |
|---|---|
Molecular Formula |
C6H8O2 |
Molecular Weight |
112.13 g/mol |
IUPAC Name |
2-methylpent-3-enoate |
InChI |
InChI=1S/C6H8O2/c1-3-4-5(2)6(7)8/h3-4H,1-2H3 |
InChI Key |
JSJFSOWSDSBLMI-UHFFFAOYSA-N |
Canonical SMILES |
CC=C[C+](C)C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















